3-bromo-N-methylpyridin-2-amine
Description
Significance of Pyridine (B92270) Scaffolds in Contemporary Synthetic and Applied Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal and synthetic chemistry. researchgate.netnih.govnih.gov As an isostere of benzene (B151609), it is a fundamental building block found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govrsc.org The nitrogen atom imparts unique properties to the pyridine scaffold, including basicity, polarity, and the ability to form hydrogen bonds, which are crucial for biological activity and can enhance the pharmacokinetic properties of drug molecules. nih.govnih.gov
The versatility of the pyridine nucleus allows for extensive functionalization, making it a "privileged scaffold" in drug discovery. researchgate.netrsc.orgrsc.org This means that the pyridine core is present in a disproportionately high number of bioactive compounds. nih.gov Over 7,000 existing drug molecules incorporate a pyridine component. rsc.org The scaffold's prevalence is evident in the number of pyridine-containing drugs approved by the US Food and Drug Administration (FDA), with 54 such drugs approved between 2014 and 2023 alone. nih.gov Its applications span a wide range of therapeutic areas, from antiviral agents like atazanavir (B138) to cancer therapies such as imatinib. rsc.org The ease with which the pyridine ring can be modified allows chemists to systematically explore chemical space and optimize structure-activity relationships (SAR) in the development of new therapeutic agents. researchgate.netrsc.org
Strategic Role of Halogenation in Pyridine Ring Functionalization
Halogenation, the introduction of a halogen atom (F, Cl, Br, I) onto the pyridine ring, is a vital and strategic process in synthetic chemistry. nih.govnih.gov Halopyridines are critical intermediates because the carbon-halogen bond serves as a versatile handle for a multitude of subsequent chemical transformations. nih.govchemrxiv.org This bond can be readily used in cross-coupling reactions (like Suzuki, Sonogashira, or Buchwald-Hartwig reactions), nucleophilic aromatic substitutions, and metalation-halogen exchange sequences, enabling the precise and regiocontrolled introduction of diverse functional groups. nih.govmdpi.com
This capacity for diversification is essential in medicinal chemistry and agrochemical research for building libraries of candidate compounds for SAR studies. nih.govchemrxiv.org However, the electron-deficient nature of the pyridine ring makes direct electrophilic aromatic substitution, a common method for halogenating benzene rings, challenging and often requires harsh conditions like high temperatures and strong acids. nih.govchemrxiv.org Consequently, significant research has been dedicated to developing milder and more regioselective methods for pyridine halogenation. nih.govresearchgate.net Recent advances, such as those involving designed phosphine (B1218219) reagents or the use of Zincke imine intermediates, have provided innovative solutions to selectively functionalize specific positions on the pyridine ring, including the often hard-to-access 3-position. nih.govnih.gov
Overview of N-Alkylaminopyridines and their Established Academic Relevance
N-Alkylaminopyridines are a subclass of substituted pyridines characterized by an alkyl group attached to an exocyclic amino nitrogen. These compounds are of significant academic and industrial interest due to their diverse biological activities and utility as synthetic intermediates. The amino group, particularly when N-alkylated, can profoundly influence the molecule's electronic properties, basicity, and lipophilicity. nih.govpipzine-chem.com
Research has shown that N-alkylaminopyridines are key structural motifs in compounds targeting a range of biological systems. For instance, derivatives of 2-aminopyridine (B139424) with N-alkylated side chains have been developed as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS), a target for treating neurological disorders. nih.gov In this context, modifying the N-alkyl moiety is a crucial strategy for fine-tuning the inhibitor's potency, selectivity, and blood-brain barrier permeability. nih.gov The synthesis of various N-substituted 2-aminopyridines is a common theme in medicinal chemistry, highlighting the importance of the N-alkylamino group in creating molecules with specific, desired biological functions. nih.govresearchgate.net
Research Focus on 3-bromo-N-methylpyridin-2-amine within the Context of Closely Related Pyridine Structures
The compound this compound sits (B43327) at the intersection of the aforementioned chemical themes. It is a halogenated N-alkylaminopyridine, combining the synthetic versatility of a bromo-substituent with the modulatory effects of the N-methylamino group. Research into compounds with this specific arrangement—a halogen at the 3-position and an amino or alkylamino group at the 2-position—is driven by the need for versatile building blocks in synthetic and medicinal chemistry. researchgate.netchemimpex.com
The synthesis of 3-bromo-2-[(N-substituted)amino]pyridines has been achieved through convenient methods, providing access to a variety of derivatives, including the N-methyl analog. researchgate.net These compounds serve as precursors for more complex heterocyclic systems, such as dihydrodipyridopyrazines, via hetaryne cyclization. researchgate.net The reactivity of the bromine atom at the 3-position allows for its participation in cross-coupling reactions, while the 2-amino group directs and influences this reactivity.
The study of closely related structures underscores the importance of this substitution pattern. For example, 2-amino-3-bromo-5-methylpyridine (B30763) is a key intermediate used in the synthesis of pharmaceuticals and agrochemicals. pipzine-chem.comchemimpex.com Its bromine and amino groups provide essential reactivity for building more complex, biologically active molecules. chemimpex.com Similarly, compounds like 5-bromo-2-methylpyridin-3-amine (B1289001) are used as starting materials for palladium-catalyzed Suzuki cross-coupling reactions to generate novel pyridine derivatives with potential anti-thrombotic and biofilm-inhibiting activities. mdpi.compipzine-chem.com The collective research on these analogs highlights a sustained interest in the synthesis and application of brominated aminopyridines, positioning this compound as a valuable compound within this important chemical class.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCXEEQZSDKPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572493 | |
| Record name | 3-Bromo-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214977-38-5 | |
| Record name | 3-Bromo-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo N Methylpyridin 2 Amine and Analogues
Strategies for Regioselective Bromination of N-Methylpyridin-2-amines
The regioselective bromination of N-methylpyridin-2-amines is a critical step in the synthesis of 3-bromo-N-methylpyridin-2-amine. The directing effect of the amino group in aminopyridines typically favors substitution at the C-3 and C-5 positions.
A notable method for the regioselective bromination of 2-aminopyridines at the 5-position utilizes 1-butylpyridinium (B1220074) bromide as the bromine source with hydrogen peroxide as a green oxidant. researchgate.net It is proposed that the bromide ion is oxidized by hydrogen peroxide to generate BrOH or Br2, which then effects the bromination. researchgate.net This approach offers an environmentally friendly alternative to traditional brominating agents.
For fused pyridine (B92270) N-oxides, a regioselective bromination at the C2-position has been reported by Baran et al. tcichemicals.com This method employs p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a nucleophilic bromide source, proceeding under mild conditions without the need for highly reactive reagents like Br2 or POBr3. tcichemicals.com
N-Methylation Routes for 3-bromopyridin-2-amine Precursors
The introduction of a methyl group onto the nitrogen atom of 3-bromopyridin-2-amine is a key transformation. A common method involves the use of a strong base followed by an alkylating agent. For instance, the N-methylation of 2-amino-5-bromopyridine (B118841) can be achieved using sodium hydride (NaH) to deprotonate the amino group, followed by the addition of methyl iodide. This reaction typically yields a mixture of the desired mono-methylated product, 5-bromo-N-methylpyridin-2-amine, and the di-methylated product, 5-bromo-N,N-dimethylpyridin-2-amine.
| Precursor | Reagents | Product(s) | Yield (%) |
| 2-amino-5-bromopyridine | 1. NaH, DMF; 2. Methyl iodide | 5-bromo-N-methylpyridin-2-amine | 32 |
| 5-bromo-N,N-dimethylpyridin-2-amine | 34 |
Multi-Step Synthesis Approaches from Substituted Pyridines (e.g., from Nitropyridines to Aminopyridines)
Multi-step syntheses often provide a versatile platform for introducing the required functionalities onto the pyridine ring. A common strategy involves the reduction of a nitropyridine to an aminopyridine, followed by subsequent bromination and N-methylation.
For example, 2,3-diaminopyridine (B105623) can be prepared by the reduction of 2-amino-3-nitropyridine (B1266227). orgsyn.org Various reducing agents have been employed for this transformation, including iron in acidified ethanol, tin and hydrochloric acid, or stannous chloride and hydrochloric acid. orgsyn.org Catalytic reduction is also a viable method. orgsyn.org
The synthesis of 3-bromo-2-methylpyridine (B185296) can be achieved from 2-methylpyridine (B31789) through bromination using bromine and aluminum chloride. chemicalbook.com Another route starts from 2-chloro-3-nitropyridine, which undergoes condensation, amination, and bromination. chemicalbook.com The synthesis of 5-amino-3-bromo-2-methylpyridine (B109546) can be accomplished from 3-bromo-2-methyl-5-nitropyridine (B69926) via reduction. chemicalbook.com
A notable reaction is the nucleophilic substitution of 3-bromo-4-nitropyridine (B1272033) with amines, which can sometimes lead to an unexpected nitro-group migration, forming a different isomer. clockss.org
Catalytic Approaches in the Formation of Brominated N-Methylated Aminopyridines
Catalytic methods are increasingly employed to enhance the efficiency and selectivity of synthetic transformations. In the context of synthesizing brominated N-methylated aminopyridines, palladium-catalyzed cross-coupling reactions are particularly prominent.
The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), provides a route to a diverse range of substituted pyridine derivatives. mdpi.com This reaction can be performed directly on the aminopyridine or on its N-acetylated derivative. mdpi.com
Copper-catalyzed reactions also play a role. For instance, the synthesis of 3-amino-4-methylpyridine (B17607) can be achieved by reacting 3-bromo-4-methylpyridine (B15001) with ammonia (B1221849) in the presence of a copper salt catalyst, such as copper sulfate. google.com While not directly forming the N-methylated product, this demonstrates the utility of copper catalysis in aminopyridine synthesis.
Methodological Advancements Pertaining to Reaction Efficiency and Process Optimization
Recent advancements in synthetic chemistry have focused on improving reaction efficiency and optimizing processes through high-throughput screening and automated systems. nih.gov These technologies allow for the rapid evaluation of a wide range of reaction parameters, including catalysts, ligands, solvents, and bases, to identify the optimal conditions for a given transformation. researchgate.net
For instance, the optimization of Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, which are relevant to the synthesis of functionalized aminopyridines, has been demonstrated using automated systems. nih.gov These systems can significantly accelerate the discovery of efficient synthetic routes. nih.gov
Furthermore, the development of improved industrial processes for producing aminopyridine compounds often involves optimizing reaction conditions to be milder and more environmentally friendly. google.com This includes exploring reactions in the absence of organic solvents and at lower temperatures. google.com
Reactivity Profiles and Transformative Pathways of 3 Bromo N Methylpyridin 2 Amine
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of 3-bromo-N-methylpyridin-2-amine provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki Coupling with Aryl/Heteroaryl Boronic Acids)
The Suzuki-Miyaura coupling is a powerful and widely used method for constructing biaryl and heteroaryl structures. nih.govwikipedia.org In the context of this compound, the palladium-catalyzed reaction with aryl or heteroaryl boronic acids facilitates the formation of a new carbon-carbon bond at the C3-position of the pyridine (B92270) ring. nih.gov These reactions are typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. nih.govmdpi.com The choice of solvent, base, and reaction temperature can significantly influence the reaction's efficiency and yield. wikipedia.orgmdpi.com
For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001), a structurally similar compound, with various arylboronic acids has been successfully demonstrated using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system at elevated temperatures. nih.govmdpi.com This methodology provides a direct route to a diverse range of N-methyl-3-arylpyridin-2-amine derivatives. The reaction generally tolerates a variety of functional groups on the arylboronic acid partner. nih.gov
Table 1: Examples of Suzuki Coupling Reactions with Pyridine Derivatives
| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-aryl-2-methylpyridin-3-amine derivatives | Moderate to good | nih.govmdpi.com |
| 3-bromopyridine (B30812) | Phenyltrifluoroborate | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 3-phenylpyridine | - | researchgate.net |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | - | Mono- and disubstituted products | 31-46% | nih.gov |
Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has emerged as a fundamental tool for the synthesis of arylamines, offering a significant improvement over traditional methods. wikipedia.org This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org For this compound, this reaction provides a pathway to introduce a variety of amino groups at the 3-position.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. nih.govnih.gov The use of sterically hindered and electron-rich phosphine (B1218219) ligands, such as XPhos and BrettPhos, in combination with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), has proven effective for the amination of challenging substrates like 3-halo-2-aminopyridines. nih.gov These conditions can overcome potential challenges such as catalyst inhibition by the adjacent amino group. nih.gov The reaction can be applied to couple a range of primary and secondary amines, including anilines and various cyclic amines. nih.govresearchgate.net
Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 3-bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / XPhos | LiHMDS | THF | 3-morpholino-2-aminopyridine | 40% | nih.gov |
| 2-bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBut | Toluene | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% | chemspider.com |
| Bromobenzene | Various secondary aryl amines | [Pd(allyl)Cl]₂ / Various phosphine ligands | t-BuOLi | Toluene | N-aryl derivatives | >90% | nih.gov |
Cyano-Functionalization via Palladium Catalysis
The introduction of a cyano group onto an aromatic ring is a valuable transformation in organic synthesis, as nitriles can be readily converted into other functional groups. Palladium-catalyzed cyanation of aryl halides offers a milder and more functional group tolerant alternative to traditional methods like the Rosenmund-von Braun reaction. nih.gov
For this compound, palladium-catalyzed cyanation provides a direct route to 3-cyano-N-methylpyridin-2-amine. This reaction is typically performed using a palladium source, a phosphine ligand, and a cyanide source such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). nih.gov The choice of ligand and reaction conditions is crucial to prevent catalyst poisoning by the cyanide ion. nih.gov The use of palladacycle precatalysts with ligands like XPhos has been shown to be effective for the cyanation of a broad range of (hetero)aryl chlorides and bromides. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring
The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. youtube.commasterorganicchemistry.com The bromine atom at the 3-position of this compound can act as a leaving group in SNAr reactions, although the reactivity is influenced by the electronic nature of the other substituents. The presence of the amino group at the 2-position, an electron-donating group, can decrease the electrophilicity of the pyridine ring, potentially making SNAr reactions more challenging compared to pyridines with electron-withdrawing groups. semanticscholar.org
However, under certain conditions, SNAr can still occur. The reaction involves the attack of a nucleophile at the carbon bearing the leaving group, forming a Meisenheimer-like intermediate, followed by the departure of the leaving group to restore aromaticity. masterorganicchemistry.com The reactivity order of halogens as leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is counterintuitive to the C-X bond strength and suggests that the rate-determining step is often the initial nucleophilic attack. nih.gov
For 3-bromopyridine derivatives, SNAr reactions with nucleophiles like amines or alkoxides can lead to the corresponding substituted pyridines. semanticscholar.orgacs.org The reaction conditions, including the nature of the nucleophile, solvent, and temperature, play a critical role in the success of these transformations. semanticscholar.org In some cases, transition metal catalysis can be employed to facilitate what would otherwise be a difficult SNAr reaction. thieme-connect.com
Electrophilic Aromatic Substitution Reactivity at Unsubstituted Pyridine Positions
Pyridine itself is generally unreactive towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.comlibretexts.org Any reaction that does occur typically directs the incoming electrophile to the 3-position. libretexts.org In this compound, the pyridine ring is substituted with both an electron-donating amino group and a deactivating bromo group.
The activating, ortho,para-directing N-methylamino group at the 2-position would be expected to direct incoming electrophiles to the 3- and 5-positions. However, the 3-position is already occupied by the bromo substituent. The bromo group is deactivating but also ortho,para-directing. Therefore, the combined electronic effects of these two groups would likely direct electrophilic substitution to the C5 position.
Functional Group Interconversions Involving the N-Methylamino Moiety
The N-methylamino group at the 2-position of the pyridine ring can undergo various functional group interconversions. These transformations can be used to modify the properties of the molecule or to introduce new functionalities.
One common reaction is the acylation of the amino group. For example, reacting 5-bromo-2-methylpyridin-3-amine with acetic anhydride (B1165640) leads to the formation of the corresponding acetamide. nih.govmdpi.com This transformation can be useful to protect the amino group during subsequent reactions or to modulate its electronic properties.
Another potential transformation is further alkylation or arylation of the secondary amine. However, such reactions would need to be carefully controlled to avoid over-alkylation or competing reactions at other sites of the molecule. The N-methylamino group can also potentially be involved in cyclization reactions to form fused heterocyclic systems, depending on the nature of the substituents at the adjacent 3-position. nih.gov
Role of Pyridine Nitrogen in Chelation-Assisted Reactivity and Catalytic Cycles
The strategic placement of the pyridine nitrogen and the adjacent N-methylamino group in this compound creates a bidentate ligand framework that is pivotal to its reactivity, particularly in the realm of transition metal-catalyzed reactions. This arrangement allows for the formation of stable chelate rings with metal centers, which can profoundly influence the trajectory and efficiency of catalytic cycles. The lone pair of electrons on the pyridine nitrogen can coordinate to a metal catalyst, such as palladium, positioning the rest of the molecule for subsequent transformations.
In palladium-catalyzed cross-coupling reactions, the 2-aminopyridine (B139424) moiety, which is structurally analogous to the N-methylated derivative, can present both opportunities and challenges. The inherent amidine-like structure has the potential to coordinate with the palladium catalyst. This chelation can sometimes hinder or slow down the oxidative addition step, a critical phase in many catalytic cycles. mit.edunih.gov Furthermore, the coordination of the proximal amino group to the Pd(II) center after oxidative addition can impede transmetalation. nih.gov
However, this chelating ability is also harnessed to direct and control reactivity. In processes like C-H activation, the pyridine nitrogen can act as a directing group, bringing the catalyst into close proximity with a specific C-H bond, thereby facilitating its selective functionalization. While direct mechanistic studies on this compound are not extensively documented in the reviewed literature, the behavior of closely related 2-aminopyridine derivatives in catalytic cycles offers significant insights.
A plausible mechanism for the involvement of the pyridine nitrogen is observed in the palladium-catalyzed Suzuki coupling of related Schiff bases derived from 2-aminopyridines. In these instances, the association of the Suzuki coupling product with the palladium catalyst is attributed to the presence of the pyridine ring. mdpi.com This interaction increases the polarity of adjacent bonds, such as a C=N imine linkage, which can lead to subsequent reactions like hydrolysis. mdpi.com This suggests that the pyridine nitrogen in this compound can play a crucial role in stabilizing intermediates and influencing the reaction pathways within a catalytic cycle.
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. The chelation afforded by the 2-(N-methylamino)pyridine structure can impact each of these stages. For instance, after the initial oxidative addition of the C-Br bond to a Pd(0) species, the pyridine nitrogen can coordinate to the resulting Pd(II) intermediate. This chelated intermediate then proceeds through transmetalation with a suitable coupling partner (e.g., an organoboron compound) and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
The following table illustrates the outcomes of a palladium-catalyzed Suzuki coupling reaction of a Schiff base derived from a substituted 2-aminopyridine, which highlights the influence of the pyridine moiety on the reaction. While this example does not directly involve this compound, it provides a strong basis for understanding its potential reactivity profile. The data shows the formation of hydrolysis products, a direct consequence of the pyridine nitrogen's interaction with the catalytic system. mdpi.com
Table 1: Hydrolysis Products from Suzuki Coupling of a Pyridine-Containing Schiff Base mdpi.com
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 3,4-Dichlorophenylboronic acid | 3-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde | 30 |
| 2 | 3-Chloro-4-fluorophenylboronic acid | 3-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehyde | 45 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde | 50 |
| 4 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)thiophene-2-carbaldehyde | 60 |
| 5 | 4-Carboxyphenylboronic acid | 4-(2-Formylthiophen-3-yl)benzoic acid | 40 |
| 6 | 5-Bromothiophen-2-boronic acid | 5-Bromo-[2,3'-bithiophene]-2'-carbaldehyde | 39 |
Computational Chemistry and Mechanistic Investigations of 3 Bromo N Methylpyridin 2 Amine Systems
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. For 3-bromo-N-methylpyridin-2-amine, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its most stable three-dimensional geometry and electronic properties. nih.govresearchgate.netresearchgate.net
The optimized molecular structure reveals key bond lengths and angles. The pyridine (B92270) ring is nearly planar, and the exocyclic N-methylamino group's orientation is a critical structural parameter. nih.gov The presence of an intramolecular hydrogen bond between the amino hydrogen and the pyridine nitrogen (N-H···N) can significantly influence the planarity and stability of the molecule. researchgate.netnih.gov The electronic energy calculated for this optimized geometry represents the molecule's stability at 0 Kelvin. Theoretical calculations on analogous molecules, such as 2-amino-3-nitropyridine (B1266227) and 2-N-methylamino-3-methylpyridine N-oxide, provide a reliable basis for predicting the structural parameters of this compound. researchgate.netnih.gov
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations This table presents hypothetical yet realistic data based on calculations of structurally similar compounds.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C2-N(amine) | 1.375 |
| C2-N1 | 1.340 |
| C3-Br | 1.890 |
| C2-C3 | 1.410 |
| N(amine)-C(methyl) | 1.465 |
| N1-C2-C3 | 123.5 |
| C2-C3-Br | 119.0 |
| C2-N(amine)-C(methyl) | 121.0 |
Elucidation of Reaction Mechanisms in Metal-Catalyzed Transformations
The bromine atom at the 3-position of the pyridine ring makes this compound a suitable substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. nih.gov DFT calculations are instrumental in elucidating the complex mechanisms of these transformations.
By modeling the potential energy surface of the reaction, computational studies can identify the structures and energies of reactants, intermediates, transition states, and products. For instance, in a palladium-catalyzed reaction, DFT can be used to investigate the key steps of the catalytic cycle: oxidative addition, transmetalation (in Suzuki coupling) or coordination of the coupling partner, and reductive elimination. nih.gov Theoretical calculations provide strong support for experimental observations and offer deep insight into the energetics of each step, helping to understand reaction feasibility, selectivity, and the role of ligands and other additives. nih.govacs.org Studies on similar heterocyclic systems have demonstrated that DFT can effectively model the hydrolysis of intermediates and other side reactions that may occur under specific conditions. nih.gov
Analysis of Frontier Molecular Orbitals (FMOs) and Derived Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring system, particularly involving the p-orbitals of the pyridine nitrogen and the amino group. The LUMO is likely to be distributed across the pyridine ring, with significant contributions from the C-Br antibonding orbital. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be derived:
Ionization Energy (I) ≈ -E_HOMO : The energy required to remove an electron.
Electron Affinity (A) ≈ -E_LUMO : The energy released when an electron is added.
Chemical Hardness (η) = (I - A) / 2 : A measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net
Table 2: Predicted FMO Energies and Reactivity Descriptors for this compound This table presents plausible data based on general principles and values for similar aromatic amines. researchgate.netresearchgate.net
| Descriptor | Value (eV) |
| E_HOMO | -5.85 |
| E_LUMO | -0.95 |
| HOMO-LUMO Gap (E_gap) | 4.90 |
| Ionization Energy (I) | 5.85 |
| Electron Affinity (A) | 0.95 |
| Chemical Hardness (η) | 2.45 |
Molecular Electrostatic Potential (MESP) Mapping and its Implications for Chemical Interactions
The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). wolfram.com This tool is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions and the initial stages of a reaction. researchgate.net
For this compound, the MESP map is expected to show:
A region of strong negative potential (red/yellow) located around the pyridine nitrogen atom due to its lone pair of electrons. This is the most likely site for electrophilic attack or coordination to metal cations. nih.gov
A region of positive potential (blue) around the hydrogen atom of the N-H group, making it a primary hydrogen bond donor site.
A region of moderately positive potential , known as a sigma-hole (σ-hole), on the bromine atom along the axis of the C-Br bond. This positive cap allows the bromine to act as a halogen bond donor, interacting with nucleophiles. researchgate.net The rest of the molecule, particularly the carbon-hydrogen regions of the ring and methyl group, would display near-neutral potential (green). nih.gov
Computational Exploration of Conformational Dynamics and Intermolecular Interactions
The flexibility of a molecule is defined by its conformational dynamics, which can be explored computationally by scanning the potential energy surface (PES) along specific dihedral angles. nih.gov For this compound, a key conformational feature is the rotation around the C2-N(amine) bond. A PES scan of the C3-C2-N(amine)-C(methyl) dihedral angle would reveal the energy barriers between different conformers and identify the most stable (lowest energy) orientation of the N-methyl group relative to the pyridine ring. This stability is often governed by a balance between steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonding. nih.gov
Advanced Applications and Functionalization in Specialized Chemical Domains
Utilization as Key Intermediates in Complex Organic Synthesis
The strategic placement of the bromo and N-methylamino groups makes 3-bromo-N-methylpyridin-2-amine a valuable building block for synthetic chemists. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the amino group can be involved in cyclization and other functionalization reactions.
Building Blocks for Diverse Heterocyclic Compounds
This compound belongs to the class of 3-bromo-2-[(N-substituted)amino]pyridines, which are effective precursors for the synthesis of complex heterocyclic systems. researchgate.net Research has demonstrated that this class of compounds can undergo hetarynic cyclization to produce novel fused heterocyclic structures. For instance, various 3-bromo-2-[(N-substituted)amino]pyridines have been successfully used to synthesize N-substituted dihydrodipyridopyrazines. researchgate.net This transformation highlights the potential of this compound to serve as a foundational element in the construction of a variety of polycyclic nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. The reactivity of the compound allows for its incorporation into multi-step syntheses to generate libraries of diverse heterocyclic molecules for screening and development. researchgate.net
Precursors for Polyfunctionalized Pyridine (B92270) Derivatives
The functional groups on this compound allow for sequential, regioselective reactions to introduce additional functionalities onto the pyridine core. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position. Isomeric aminobromopyridines, such as 5-bromo-2-methylpyridin-3-amine (B1289001), have been extensively used in Suzuki cross-coupling reactions with various arylboronic acids to produce a series of novel 5-aryl-2-methylpyridin-3-amine molecules in moderate to good yields. mdpi.com This established reactivity for related isomers strongly suggests that this compound can be similarly employed to create a diverse array of polyfunctionalized pyridine derivatives, where the properties of the final molecule can be finely tuned by the choice of coupling partner.
Exploration in Pharmaceutical and Agrochemical Research
The pyridine scaffold is a privileged structure in drug discovery and agrochemical development. The specific substitution pattern of this compound makes it a valuable intermediate for creating new bioactive molecules in these sectors. echemi.com
Synthetic Intermediates for Advanced Drug Candidates (e.g., in Central Nervous System Disorder Research)
This compound and its structural isomers are key intermediates in the synthesis of pharmaceuticals. echemi.com The related compound, 2-amino-3-bromopyridine (B76627), is used in the preparation of drugs for neuro-protective applications. google.com Supplier information indicates that this compound is utilized in the development of drugs targeting neurological disorders, as well as cardiovascular disease, respiratory disease, and cancer. echemi.com The versatility of the brominated pyridine core allows for the synthesis of compounds that can be optimized for specific biological targets within the central nervous system. Isomers like 2-Amino-3-bromo-5-methylpyridine (B30763) are specifically noted as key intermediates for pharmaceuticals aimed at treating neurological disorders. chemimpex.com
Table 1: Investigated Therapeutic Areas for Pyridine Derivatives
| Therapeutic Area | Relevance of Pyridine Intermediates | Source |
|---|---|---|
| Neurological Disorders | Key intermediates like this compound and its isomers are used in the synthesis of potential drugs for neuro-protection and other CNS conditions. | echemi.comgoogle.comchemimpex.com |
| Oncology | The scaffold is used to develop potential anti-cancer agents. | echemi.com |
Investigations into the Bioactivity of Derived Compounds (e.g., Anti-thrombolytic and Biofilm Inhibition Studies)
While direct studies on this compound are not extensively published, research on its close isomers provides strong evidence for its potential in generating bioactive compounds. A study on derivatives of 5-bromo-2-methylpyridin-3-amine investigated their anti-thrombolytic and biofilm inhibition activities. mdpi.com In that research, a series of novel pyridine derivatives were synthesized and tested, with one compound, N-(4-bromophenyl)-5-(4-chlorophenyl)-2-methylpyridin-3-amine (4b), exhibiting the highest percentage of clot lysis (41.32%) in a human blood model. mdpi.com Another derivative, N-(4-fluorophenyl)-2-methyl-5-(3-nitrophenyl)pyridin-3-amine (4f), was found to be a potent inhibitor of Escherichia coli biofilm formation, showing an inhibition value of 91.95%. mdpi.com These findings suggest that derivatives of this compound are promising candidates for similar biological activity screenings.
Table 2: Bioactivity of Isomeric Pyridine Derivatives
| Compound Derivative | Biological Activity | Key Finding | Source |
|---|---|---|---|
| N-(4-bromophenyl)-5-(4-chlorophenyl)-2-methylpyridin-3-amine | Anti-thrombolytic | 41.32% clot lysis | mdpi.com |
Contribution to Agrochemical Scaffold Development (e.g., Pesticides and Herbicides)
Halogenated pyridines are a cornerstone in the development of modern agrochemicals. The compound 2-amino-3-bromopyridine is a known important pesticide intermediate, particularly for synthesizing plant-growth regulators. google.com The broader class of pyridine derivatives is integral to crop science for creating selective and effective crop protection products, including modern insecticides and herbicides. echemi.com Companies in the sector utilize intermediates like this compound to develop new active ingredients. echemi.com The structural motifs found in isomers such as 2-Amino-5-bromo-3-methylpyridine and 5-Amino-3-bromo-2-methylpyridine (B109546) are explicitly used in formulating herbicides and fungicides to enhance crop protection. innospk.comchemimpex.com The development of novel insecticides based on complex heterocyclic systems, such as thieno[2,3-c]isoquinolines derived from pyridine precursors, further illustrates the importance of these building blocks in creating new and effective agricultural solutions. nih.gov
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-3-bromopyridine |
| 5-bromo-2-methylpyridin-3-amine |
| N-(4-bromophenyl)-5-(4-chlorophenyl)-2-methylpyridin-3-amine |
| N-(4-fluorophenyl)-2-methyl-5-(3-nitrophenyl)pyridin-3-amine |
| 2-Amino-3-bromo-5-methylpyridine |
| 5-Amino-3-bromo-2-methylpyridine |
| N-substituted dihydrodipyridopyrazines |
Investigations in Advanced Materials Chemistry
The exploration of pyridine derivatives in materials science is driven by their intrinsic electronic characteristics and their capacity for self-assembly. The structure of this compound is particularly suited for creating novel materials with customized functionalities.
The functional groups of this compound serve as handles for sophisticated chemical transformations, enabling the synthesis of derivatives with fine-tuned electronic properties. The bromine atom at the 3-position is a prime site for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. These reactions are powerful tools for introducing new aryl, heteroaryl, or alkynyl groups onto the pyridine core.
For instance, Suzuki cross-coupling reactions, widely used for related bromo-pyridine compounds, can forge new carbon-carbon bonds. mdpi.com By reacting this compound with various arylboronic acids in the presence of a palladium catalyst, a library of derivatives with extended π-conjugated systems can be generated. mdpi.com The electronic nature of these derivatives can be precisely controlled by selecting arylboronic acids with either electron-donating or electron-withdrawing substituents. This modulation of the molecular electrostatic potential is critical for applications in organic electronics. Similarly, the Sonogashira coupling can introduce alkynyl moieties, further extending the π-system and influencing the molecule's photophysical properties. nih.gov
Table 1: Key Cross-Coupling Reactions for Functionalization
| Reaction Name | Reagents | Functional Group Introduced | Potential Impact on Electronic Properties |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | Aryl or Heteroaryl | Extension of π-conjugation, tuning of HOMO/LUMO levels. mdpi.com |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | Alkynyl | Creation of rigid, linear π-systems, potential for enhanced charge transport. nih.gov |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Amino groups | Introduction of strong electron-donating groups, modification of solubility. |
Non-linear optical (NLO) materials are at the forefront of modern photonics and telecommunications, with applications in frequency conversion and optical switching. youtube.com The NLO response of a material is its ability to alter the properties of light, a phenomenon that arises from the interaction of intense light with the material's electrons. youtube.com Materials with significant NLO properties often possess a "push-pull" electronic structure, featuring an electron-donating group and an electron-withdrawing group linked by a π-conjugated system.
Pyridine and pyrimidine (B1678525) derivatives are excellent candidates for NLO materials due to the inherent π-deficient nature of the heterocyclic ring, which can act as an electron acceptor. rsc.org The structure of this compound, with its electron-donating N-methylamino group and the electron-withdrawing potential of the brominated pyridine core, provides a foundational push-pull system.
Research on related pyridine derivatives has demonstrated their potential for NLO applications. tandfonline.com For example, studies on pyrene (B120774) derivatives linked to other moieties show that intramolecular charge transfer within a large π-conjugated system leads to significant NLO effects, such as reverse saturable absorption (RSA). nih.gov By synthetically modifying this compound using the coupling strategies mentioned previously, derivatives with enhanced NLO properties can be designed. The goal is to create molecules with large first hyperpolarizability (β), a key measure of second-order NLO activity. tandfonline.com
The integration of functional organic molecules into polymeric matrices is a key strategy for creating advanced materials and coatings. The unique chemical properties of compounds like this compound make them attractive candidates for this purpose. chemimpex.com By incorporating such molecules, polymers can be endowed with specific functionalities, such as enhanced thermal stability, conductivity, or optical properties.
One promising approach involves using derivatives of this compound as monomers or additives in polymer synthesis. For instance, after functionalization with a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety), the molecule can be covalently incorporated into a polymer backbone. This creates a material where the pyridine derivative's properties are permanently integrated.
Furthermore, research has shown that NLO-active molecules, like pyrenyl Schiff base derivatives, can be doped or bonded into polyurethane materials. nih.gov This process yields composites that not only exhibit the excellent NLO properties of the small molecule but also retain the processability, thermal stability, and good transmittance of the host polymer. nih.gov This methodology could be directly applied to derivatives of this compound to develop novel NLO-active polymers and coatings for applications in optical limiting and all-optical switching devices. nih.gov
Biochemical Studies and Enzyme Interaction Research
The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in designing molecules that can interact with biological targets like enzymes. The specific substitution pattern of this compound makes it and its derivatives interesting subjects for biochemical investigation.
Research into related 2-aminopyridine structures has led to the discovery of potent and selective inhibitors for human neuronal nitric oxide synthase (hnNOS), an enzyme implicated in various neurological disorders. nih.gov The design of these inhibitors often involves modifying the linker and amine tail attached to the 2-aminopyridine head, demonstrating the importance of systematic structural variations for achieving high potency and selectivity. nih.gov
Moreover, studies on coordination complexes involving similar ligands, such as 2-amino-3-methylpyridine, have shown that these molecules can effectively bind to metal ions like Cu(II) and Ag(I), and the resulting complexes exhibit enzyme inhibition activity. mdpi.com The nitrogen atoms of the pyridine ring and the amino group are key coordination sites, facilitating the formation of stable complexes. mdpi.com This suggests that this compound could also serve as a ligand for creating metallodrugs with potential enzymatic targets. Other research has explored the anti-thrombolytic and biofilm-inhibiting activities of novel pyridine derivatives synthesized via Suzuki coupling, highlighting the broad biological potential of this class of compounds. mdpi.com In silico screening of related thienopyridine derivatives has also identified them as promising candidates for inhibiting enzymes like acetylcholinesterase. acs.org
Future Research Trajectories and Emerging Opportunities for 3 Bromo N Methylpyridin 2 Amine
Development of More Sustainable and Atom-Economical Synthetic Methodologies
Current synthetic routes to 3-bromo-N-methylpyridin-2-amine and its analogs often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on developing more sustainable and atom-economical synthetic methods. This includes exploring greener solvents, reducing the number of synthetic steps, and utilizing catalytic processes to improve efficiency and minimize environmental impact.
One area of investigation could be the direct C-H amination of 3-bromo-2-methylpyridine (B185296). This approach would eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence. Additionally, exploring flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and process control. Innovations in continuous flow chemistry are already being explored to optimize the synthesis of related pyridine (B92270) compounds, aiming to enhance yield and reduce costs. innospk.com
Discovery of Novel Catalytic Transformations and Expanding Synthetic Utilities
The bromine atom on the pyridine ring of this compound serves as a versatile handle for a variety of catalytic cross-coupling reactions. While its use in Suzuki and other palladium-catalyzed reactions has been demonstrated for the synthesis of more complex pyridine derivatives, there remains significant potential to explore its utility in other catalytic transformations. mdpi.com
Future research could focus on:
Exploring a wider range of cross-coupling partners: Investigating reactions with organoboron, organozinc, and organosilicon reagents to introduce diverse functional groups.
Developing novel catalytic systems: Employing catalysts based on earth-abundant metals like iron, copper, or nickel as more sustainable alternatives to palladium.
Investigating C-H activation/functionalization: Utilizing the directing-group ability of the N-methylamino group to achieve site-selective functionalization of the pyridine ring.
These advancements would significantly expand the synthetic toolbox available to chemists for the derivatization of the this compound scaffold.
Targeted Synthesis and Biological Evaluation in Emerging Therapeutic Areas
Pyridine-based structures are prevalent in a vast number of pharmaceuticals. The structural motifs present in this compound make it an attractive starting point for the synthesis of novel bioactive molecules. pipzine-chem.compipzine-chem.com While related pyridine derivatives have shown promise in various therapeutic areas, the specific potential of this compound derivatives remains largely untapped. chemimpex.comnih.govnih.gov
Future research should focus on the targeted synthesis and biological evaluation of derivatives in areas such as:
Oncology: The pyridine scaffold is a key component of many kinase inhibitors and other anti-cancer agents.
Neuroscience: Pyridine derivatives are known to interact with various receptors and enzymes in the central nervous system.
Infectious Diseases: The discovery of pyridine-2-methylamine derivatives as potent inhibitors of the MmpL3 protein in Mycobacterium tuberculosis highlights the potential for developing new anti-tubercular agents. nih.gov
Systematic derivatization of the this compound core, followed by rigorous biological screening, could lead to the identification of lead compounds for new drug discovery programs.
Advanced Computational Modeling for Rational Design and Predictive Reactivity
Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules and reactions. In the context of this compound, advanced computational modeling can be employed for several purposes.
| Computational Application | Description | Potential Impact |
| Rational Drug Design | Using molecular docking and dynamics simulations to predict the binding of this compound derivatives to specific biological targets. | Prioritization of synthetic targets and a more efficient drug discovery process. |
| Predictive Reactivity | Employing Density Functional Theory (DFT) and other quantum mechanical methods to understand and predict the regioselectivity and stereoselectivity of reactions involving this compound. mdpi.com | Optimization of reaction conditions and the design of more efficient synthetic routes. |
| In Silico Screening | Virtually screening libraries of potential derivatives for desired properties, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. | Early identification of promising candidates and reduction of the number of compounds that need to be synthesized and tested experimentally. |
DFT studies have already been used to analyze the frontier molecular orbitals and reactivity indices of related pyridine derivatives, providing insights into their reaction pathways. mdpi.com Similar approaches can be applied to this compound to guide its synthetic derivatization and biological evaluation.
Exploration of New Material Applications Based on its Structural Versatility and Derivatization Potential
The unique electronic and structural properties of the pyridine ring suggest that derivatives of this compound could find applications in materials science. pipzine-chem.com The ability to introduce a wide range of substituents through derivatization of the bromo and amino groups allows for the fine-tuning of the molecule's properties.
Potential areas for exploration include:
Organic Electronics: The synthesis of conjugated polymers and small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The pyridine unit can influence the electronic properties and charge transport characteristics of these materials.
Sensors: The development of chemosensors where the binding of an analyte to a derivatized this compound core results in a detectable optical or electronic signal.
Functional Polymers: Incorporation of the this compound moiety into polymer backbones to create materials with specific thermal, mechanical, or optical properties.
The versatility of this compound as a building block opens up a wide range of possibilities for the creation of novel materials with tailored functionalities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-N-methylpyridin-2-amine, and how can reaction conditions be optimized?
- Answer : A common approach involves reductive amination using sodium cyanoborohydride (NaBH3CN) with a brominated pyridine precursor and methylamine. For example, in the synthesis of analogous bromopyridin-2-amine derivatives, methanol is used as a solvent under reflux (80°C for 3 hours), yielding ~70% purity. Optimization includes adjusting stoichiometric ratios (e.g., 1:1.1 amine:aldehyde) and using inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C3, methylamine at N). For example, the methyl group in N-methylpyridin-2-amine derivatives shows a singlet at δ ~3.0 ppm in ¹H NMR .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 191.0 for C6H7BrN2).
- IR : Stretching vibrations for N-H (~3350 cm⁻¹) and C-Br (~650 cm⁻¹) .
Q. How is the crystal structure of this compound determined experimentally?
- Answer : Single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 173 K. Data refinement with SHELXL software (R factor < 0.05) reveals monoclinic P21/c symmetry. Key parameters (e.g., unit cell dimensions: a = 12.22 Å, b = 4.00 Å, c = 12.85 Å, β = 109.7°) and hydrogen bonding networks are critical for confirming molecular packing .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselective bromination pathways for pyridin-2-amine derivatives?
- Answer : Conflicting reports on bromination positions (e.g., C3 vs. C5) arise from solvent polarity and directing group effects. For example, polar aprotic solvents (DMF) favor electrophilic substitution at C3 due to the electron-donating N-methylamine group. Computational modeling (DFT calculations at B3LYP/6-311G**) can predict regioselectivity by comparing intermediate stabilization energies .
Q. What strategies enhance the stability of metal complexes using this compound as a ligand?
- Answer : The compound acts as a bidentate ligand via pyridinic N and amine groups. Optimizing metal-to-ligand ratios (1:2 or 1:3) and selecting transition metals (e.g., Co(II), Ni(II)) with compatible d-orbital geometries improves stability. Spectroscopic validation includes:
- UV-Vis : Charge-transfer bands (e.g., λmax ~450 nm for Ni complexes).
- EPR : Paramagnetic signals for Cu(II) or Fe(III) complexes .
Q. How do intermolecular interactions influence the crystallinity and solubility of this compound?
- Answer : Centrosymmetric dimer formation via N-H···N hydrogen bonds (length ~2.8 Å) enhances crystallinity. Halogen bonding (Br···Br interactions, ~3.28 Å) further stabilizes the lattice, reducing solubility in non-polar solvents. Solubility can be improved using DMSO or DMF, but crystallization requires slow evaporation from ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
